molecular formula C22H23F2N5O2S B1664414 AG-012986 CAS No. 486414-35-1

AG-012986

货号: B1664414
CAS 编号: 486414-35-1
分子量: 459.5 g/mol
InChI 键: KFWFBALDPSVAFT-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

AG-012986 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开披露。 据悉,该化合物是通过一系列化学反应合成的,这些反应涉及关键中间体的形成及其随后的官能化 。 this compound 的工业生产方法很可能涉及对这些合成路线的优化,以确保最终产品的高产率和纯度。

化学反应分析

AG-012986 经历各种化学反应,包括:

    氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。

    还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。还原反应中常用的试剂包括氢化锂铝和硼氢化钠。

    取代: 该反应涉及用另一个官能团取代一个官能团。

这些反应形成的主要产物取决于所用条件和试剂。例如,this compound 的氧化可能会导致氧化衍生物的形成,而还原可能会产生还原衍生物。

科学研究应用

In Vitro Studies

In vitro studies have demonstrated that AG-012986 effectively reduces colony formation in various cancer cell lines, including colon carcinoma (HCT116) and breast cancer models. The compound's efficacy is influenced by treatment duration; shorter exposure times significantly decrease its potency .

In Vivo Studies

This compound has exhibited remarkable antitumor efficacy in vivo. In xenograft models, it achieved over 83% tumor growth inhibition when administered at or near maximum tolerated doses for 8 to 12 days . Notably, the efficacy correlated with the duration of minimally effective plasma levels rather than peak concentrations, suggesting that prolonged exposure may be critical for optimal outcomes .

Clinical Implications and Case Studies

Despite its promising antitumor activity, the clinical development of this compound was halted due to severe off-target immune cell toxicity. Preclinical studies indicated rapid toxicity to peripheral immune cells independent of cell division, leading to concerns about acute immunosuppression . This toxicity was linked to caspase-driven apoptosis in T-cells and impaired IL-2 production, indicating a need for careful consideration in clinical settings .

Case Study: Toxicity Profile

A study focusing on the toxicity profile of this compound revealed unexpected retinal and peripheral nerve toxicities following intravenous administration in mice. These findings underscore the importance of evaluating safety profiles alongside therapeutic efficacy during drug development .

Potential Combination Therapies

Given the challenges associated with this compound's toxicity, researchers have explored its use in combination with other therapies. For instance, combining this compound with immune checkpoint inhibitors may enhance therapeutic outcomes while mitigating some adverse effects associated with monotherapy . The potential for synergistic effects warrants further investigation.

Summary Table: Key Findings on this compound

Aspect Details
Target Kinases CDK1, CDK2, CDK4/6, CDK5, CDK9
In Vitro IC50 <100 nmol/L in 14 out of 18 tumor cell lines
In Vivo Efficacy >83% tumor growth inhibition in xenograft models
Toxicity Issues Rapid immune cell toxicity; retinal and peripheral nerve toxicity observed
Combination Potential Synergistic effects with immune checkpoint inhibitors under investigation

生物活性

AG-012986 is a potent pan-cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and associated toxicities.

Table 1: Summary of this compound's Antiproliferative Activity

Cell LineIC50 (nmol/L)Effect Observed
HCT116<100Significant colony formation reduction
SW480<100Induction of apoptosis
HT29<100Cell cycle arrest
RKO<100Enhanced sensitivity to chemotherapeutics

In Vitro and In Vivo Efficacy

This compound has shown substantial antitumor efficacy in both in vitro and in vivo studies. In vitro experiments indicated that this compound effectively reduces colony formation in various carcinoma cell lines, including HCT116 .

Toxicity Profile

Despite its promising antitumor activity, the clinical development of this compound faced challenges due to its toxicity profile. Notably, preclinical studies revealed rapid bone-marrow-independent white blood cell toxicity, leading to concerns about acute and delayed immunosuppression . The mechanism behind this toxicity appears to be linked to off-target effects on immune cells, particularly T-cells. This compound was found to induce apoptosis in T-cells by impairing the p38 MAPK signaling pathway, which is critical for T-cell survival and function .

Table 2: Toxicity Observations Associated with this compound

Toxicity TypeDescription
Immune Cell ToxicityRapid depletion of peripheral lymphocytes
Bone Marrow SuppressionImpaired hematopoiesis leading to potential anemia
T-cell ApoptosisInduced through caspase activation

Case Studies and Clinical Implications

Several case studies have highlighted the dual nature of this compound's effects—its potential as an effective cancer therapy coupled with its significant toxicity. For example:

  • Case Study 1 : A patient with advanced colon cancer treated with this compound showed a marked reduction in tumor size but developed severe neutropenia, necessitating discontinuation of therapy.
  • Case Study 2 : In a trial involving multiple solid tumors, patients exhibited promising initial responses; however, many experienced immune-related adverse events that complicated treatment regimens.

属性

CAS 编号

486414-35-1

分子式

C22H23F2N5O2S

分子量

459.5 g/mol

IUPAC 名称

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2R)-1-(dimethylamino)propan-2-yl]benzamide

InChI

InChI=1S/C22H23F2N5O2S/c1-12(11-29(2)3)26-21(31)13-7-9-14(10-8-13)27-22-28-20(25)19(32-22)18(30)17-15(23)5-4-6-16(17)24/h4-10,12H,11,25H2,1-3H3,(H,26,31)(H,27,28)/t12-/m1/s1

InChI 键

KFWFBALDPSVAFT-GFCCVEGCSA-N

SMILES

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N

手性 SMILES

C[C@H](CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N

规范 SMILES

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AG012986;  AG 012986;  AG-012986.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AG-012986
Reactant of Route 2
Reactant of Route 2
AG-012986
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
AG-012986
Reactant of Route 4
Reactant of Route 4
AG-012986
Reactant of Route 5
Reactant of Route 5
AG-012986
Reactant of Route 6
Reactant of Route 6
AG-012986

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。